methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate
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Overview
Description
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
1. Synthesis and Antimicrobial Activities
Novel synthetic routes have been explored to create derivatives with potential antimicrobial activities. For instance, certain triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good or moderate activities against test microorganisms, highlighting the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
2. Applications in Organic Syntheses
The compound has been implicated in the synthesis of complex molecules. For example, the synthesis of benzoylamino derivatives showcases the compound's utility as a pharmaceutical intermediate, contributing to the development of new imaging compounds and its application in flavor and perfume industries due to its aromatic properties (Popovski et al., 2010).
Biological Activities
1. Anti-inflammatory and Analgesic Agents
Compounds derived from reactions involving benzoxazin derivatives have been tested for their COX-1/COX-2 inhibition capabilities, displaying significant analgesic and anti-inflammatory activities. This suggests the compound's potential as a starting point for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science Applications
1. Fully Bio-Based Benzoxazines
The compound has been utilized in the synthesis of fully bio-based benzoxazine monomers, which upon copolymerization, exhibit improved thermal properties and cross-linking density. This application underscores the compound's significance in creating sustainable materials with enhanced performance characteristics (Wang et al., 2012).
Mechanism of Action
“Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazolo[1,5-c][1,3]benzoxazin ring, and a benzoate ester .
Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They are also structural motifs in biologically active molecules . Polysubstituted furans represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .
Benzoxazin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The benzoate ester group is commonly found in a variety of natural products and pharmaceuticals, and it often serves as a prodrug that can be metabolized in the body to release the active compound .
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-7-12-20(30-14)18-13-19-17-5-4-6-21(28-2)22(17)31-23(26(19)25-18)15-8-10-16(11-9-15)24(27)29-3/h4-12,19,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWKXJAVLHQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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